molecular formula C21H28N2O5S B2685686 4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one CAS No. 2034382-68-6

4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

Cat. No. B2685686
CAS RN: 2034382-68-6
M. Wt: 420.52
InChI Key: NGVAOCQAXCWKNX-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H28N2O5S and its molecular weight is 420.52. The purity is usually 95%.
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Scientific Research Applications

Oxidative Transformations and Synthetic Methodologies

Tetrakis(pyridine)silver(II) peroxodisulfate is utilized for the oxidative transformations of various organic compounds, including the oxidation of aromatic aldehydes to carboxylic acids and the conversion of benzylic alcohols to carbonyl compounds. This reagent demonstrates the broad utility of oxidative methods in synthetic chemistry for the functionalization of organic molecules, suggesting that similar oxidative strategies might be applicable to the synthesis or modification of complex molecules like the one (H. Firouzabadi, P. Salehi, I. Mohammadpour-Baltork, 1992).

Electropolymerization and Material Science

The electropolymerization of 1,4-bis(pyrrol-2-yl)benzene demonstrates the creation of conducting polymers under specific conditions. This research might suggest the potential for the compound to participate in polymerization reactions or to form materials with unique electronic properties, depending on its reactivity and structural compatibility (F. Larmat, J. Soloducho, A. Katritzky, J. Reynolds, 1996).

Heterocyclic Chemistry and Drug Design

Research into the stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions highlights the importance of such methodologies in generating compounds with defined stereochemistry. These synthetic routes are crucial for the development of new pharmaceuticals and agrochemicals, indicating potential applications in designing drugs or biologically active compounds based on the core structure of the compound (Guillermo A Oliveira Udry, Evangelina Repetto, O. Varela, 2014).

Antioxidant and Cytotoxic Activities

A unique pyrano[4,3-c][2]benzopyran-1,6-dione derivative from the fungus Phellinus igniarius has shown antioxidant activity and moderate selective cytotoxic activities against human cancer cell lines. This example illustrates the potential of heterocyclic compounds to serve as leads or models for the development of new therapeutic agents, suggesting that research into the biological activities of the compound could be a fruitful area (Ying Wang, Shun-yan Mo, Su-Juan Wang, Shuai Li, Yong-chun Yang, Jiangong Shi, 2005).

properties

IUPAC Name

4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c24-20-14-17(15-23(20)18-7-11-28-12-8-18)21(25)22-9-6-19(29(26,27)13-10-22)16-4-2-1-3-5-16/h1-5,17-19H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVAOCQAXCWKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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